molecular formula C6H9F2N3 B13601900 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B13601900
M. Wt: 161.15 g/mol
InChI Key: MQVSSBOIYOQOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two fluorine atoms and a methyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with an amine source under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high yields and consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme substrate, allowing researchers to study enzyme kinetics and mechanisms. Additionally, its fluorinated structure may enhance its binding affinity and specificity towards certain biological targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Similar structure but with three fluorine atoms instead of two.

    2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.

Uniqueness

The uniqueness of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine lies in its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C6H9F2N3/c1-11-3-2-10-6(11)4(9)5(7)8/h2-5H,9H2,1H3

InChI Key

MQVSSBOIYOQOAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.